molecular formula C8H3BrN2O4 B1417081 5-Bromo-2-cyano-3-nitrobenzoic acid CAS No. 1805597-47-0

5-Bromo-2-cyano-3-nitrobenzoic acid

Cat. No.: B1417081
CAS No.: 1805597-47-0
M. Wt: 271.02 g/mol
InChI Key: RYBACOAHNVYKQD-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-nitrobenzoic acid is an organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating benzoic acid derivatives with bromine in the presence of a catalyst.

  • Nitrification: The nitration of the brominated compound can be achieved using nitric acid and sulfuric acid.

  • Cyanation: The cyano group can be introduced through a reaction with cyanogen bromide or other cyanating agents.

Industrial Production Methods: Industrial production typically involves multi-step synthesis, starting with commercially available benzoic acid derivatives. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine, leading to the formation of 5-bromo-2-cyano-3-aminobenzoic acid.

  • Substitution: Substitution reactions can occur at the bromine or cyano positions, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Iron powder, hydrogen gas, or other reducing agents.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Amines.

  • Substitution: Various substituted benzoic acids.

Scientific Research Applications

5-Bromo-2-cyano-3-nitrobenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential as a precursor for the synthesis of therapeutic agents, including anti-inflammatory and anticancer drugs.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-2-cyano-3-nitrobenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the cyano group.

  • 3-Nitrobenzoic acid: Similar nitro group placement but lacks bromine and cyano groups.

  • 4-Bromo-3-cyano-benzoic acid: Different positions of bromine and cyano groups.

Uniqueness: 5-Bromo-2-cyano-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. This arrangement allows for distinct chemical properties and biological activities compared to similar compounds.

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Properties

IUPAC Name

5-bromo-2-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-4-1-5(8(12)13)6(3-10)7(2-4)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBACOAHNVYKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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